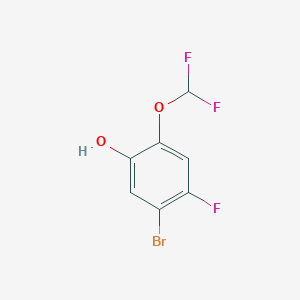

5-Bromo-2-difluoromethoxy-4-fluorophenol

描述

Structure

2D Structure

属性

IUPAC Name |

5-bromo-2-(difluoromethoxy)-4-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3O2/c8-3-1-5(12)6(2-4(3)9)13-7(10)11/h1-2,7,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUQBLBFVYRYXAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)OC(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Bromo-2-difluoromethoxy-4-fluorophenol synthesis pathway

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-difluoromethoxy-4-fluorophenol

This technical guide provides a detailed overview of a proposed synthetic pathway for this compound, a halogenated and difluoromethoxylated phenol derivative. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. It outlines the synthetic strategy, experimental protocols, and quantitative data for the key transformations.

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through a two-step process. The proposed pathway commences with the bromination of commercially available 2,5-difluorophenol to yield the key intermediate, 4-Bromo-2,5-difluorophenol. Subsequent O-difluoromethylation of this intermediate affords the final target compound. This approach is strategic as it introduces the bromine substituent regioselectively prior to the difluoromethylation of the phenolic hydroxyl group.

Caption: Proposed two-step synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthesis pathway. The yield for the second step is an estimate based on similar reactions reported in the literature for the difluoromethylation of substituted phenols.

| Step | Reaction | Starting Material | Reagents | Solvent | Temperature | Time | Yield |

| 1 | Bromination | 2,5-Difluorophenol | Bromine | Chloroform | 0°C to 20°C | 3 h | 81.05% |

| 2 | O-Difluoromethylation | 4-Bromo-2,5-difluorophenol | S-(Difluoromethyl)sulfonium salt, LiOH | Acetonitrile/Water | Room Temp. | 12 h | ~70-80% (Est.) |

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2,5-difluorophenol

This procedure follows a known method for the bromination of 2,5-difluorophenol[1].

Materials:

-

2,5-Difluorophenol (5.0 g, 38.4 mmol)

-

Bromine (6.14 g, 38.4 mmol)

-

Chloroform (100 mL)

-

Sodium thiosulfate solution (20 mL)

-

Ethyl acetate (30 mL)

-

Water (50 mL)

-

Brine solution (20 mL)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

A 250 mL round-bottom flask equipped with a magnetic stirrer is charged with 100 mL of chloroform.

-

To the stirred solvent, 2,5-difluorophenol (5.0 g, 38.4 mmol) is added.

-

The solution is cooled to 0°C in an ice bath.

-

Bromine (6.14 g, 38.4 mmol) is added to the reaction mixture at 0°C.

-

The reaction mixture is then allowed to warm to room temperature and stirred for 3 hours.

-

The reaction is quenched by the addition of sodium thiosulfate solution (20 mL).

-

The mixture is extracted with ethyl acetate (2 x 15 mL).

-

The combined organic layers are washed with water (50 mL) followed by brine solution (20 mL).

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the product.

Product: 4-Bromo-2,5-difluorophenol (6.5 g, 81.05% yield) as a solid.

Step 2: Synthesis of this compound

This is a proposed procedure adapted from a general method for the difluoromethylation of phenols using a bench-stable S-(difluoromethyl)sulfonium salt[2][3].

Materials:

-

4-Bromo-2,5-difluorophenol (e.g., 1.0 g, 4.78 mmol)

-

S-(Difluoromethyl)sulfonium salt (e.g., 1.5 equivalents)

-

Lithium hydroxide (LiOH) (e.g., 2.0 equivalents)

-

Acetonitrile (or other suitable solvent)

-

Water

Procedure:

-

To a solution of 4-Bromo-2,5-difluorophenol in a suitable solvent such as acetonitrile, add the S-(difluoromethyl)sulfonium salt.

-

Add an aqueous solution of lithium hydroxide to the mixture.

-

Stir the reaction mixture at room temperature for an appropriate duration (e.g., 12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Characterization

The structure of the final product, this compound, would be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the presence of the aromatic protons and the characteristic triplet of the -OCF₂H group.

-

¹³C NMR: To identify the carbon signals of the aromatic ring and the difluoromethoxy group.

-

¹⁹F NMR: To confirm the presence and coupling of the fluorine atoms on the aromatic ring and in the difluoromethoxy group.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Conclusion

The synthesis of this compound is presented as a two-step sequence involving bromination followed by O-difluoromethylation. This pathway utilizes readily available starting materials and established chemical transformations. The provided experimental protocols offer a practical guide for the synthesis of this complex fluorinated phenol, which may serve as a valuable building block in the development of new pharmaceutical and agrochemical agents. Further optimization of the difluoromethylation step may be required to maximize the yield of the final product.

References

In-Depth Technical Guide: 5-Bromo-2-difluoromethoxy-4-fluorophenol (CAS No. 1805023-78-2)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available information regarding 5-Bromo-2-difluoromethoxy-4-fluorophenol. Due to the limited availability of detailed experimental data and research publications on this specific compound, this guide provides foundational information and illustrative examples based on related chemical structures. Researchers should validate all information and protocols before use.

Core Compound Information

This compound is a halogenated aromatic phenol. Its structure, featuring a bromine atom, a difluoromethoxy group, and a fluorine atom on the phenol ring, suggests its potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. The presence of fluorine can enhance metabolic stability and binding affinity, while the bromine atom provides a reactive site for cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1805023-78-2 | [1] |

| Molecular Formula | C₇H₄BrF₃O₂ | [2] |

| Molecular Weight | 257.01 g/mol | [2] |

| Hydrogen Bond Donor Count | 1 | - |

| Hydrogen Bond Acceptor Count | 2 | - |

| Rotatable Bond Count | 1 | - |

| Topological Polar Surface Area | 29.5 Ų | - |

Note: Some properties are calculated and have not been experimentally verified in publicly available literature.

Synthesis and Experimental Protocols

Illustrative Synthetic Workflow:

The following diagram illustrates a generalized synthetic pathway for the preparation of a brominated fluorophenol, which could be adapted for the synthesis of the target compound. This is a conceptual workflow and has not been experimentally validated for this compound.

Biological Activity and Signaling Pathways

As of the latest literature search, there is no publicly available information on the biological activity or the role of this compound in any specific signaling pathways. Halogenated phenols are a broad class of compounds with diverse biological activities, and further research is required to determine the specific effects of this compound.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on the safety data for structurally related compounds, it should be handled with care in a well-ventilated laboratory environment.[3][4][5] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[3][4][5]

General Handling Precautions for Related Bromophenols:

-

Ingestion: May be harmful if swallowed.

-

Skin Contact: May cause skin irritation.

-

Eye Contact: May cause serious eye irritation.

-

Inhalation: May cause respiratory tract irritation.

Conclusion and Future Directions

This compound is a chemical intermediate with potential applications in research and development, particularly in the synthesis of complex organic molecules. The lack of comprehensive public data on its properties, synthesis, and biological activity highlights an opportunity for further investigation. Researchers interested in this compound are encouraged to perform detailed characterization and biological screening to unlock its potential. The development of a robust and scalable synthetic protocol would be a crucial first step in facilitating such research.

References

Technical Guide: Structure Elucidation of 5-Bromo-2-difluoromethoxy-4-fluorophenol

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for the structure elucidation of 5-Bromo-2-difluoromethoxy-4-fluorophenol is not publicly available in the searched scientific literature. This guide has been constructed using predicted spectroscopic data based on the analysis of structurally similar compounds. The purpose is to provide an in-depth illustration of the structure elucidation workflow and data interpretation methodology for a molecule of this nature.

Introduction

This compound is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. The presence of bromine, fluorine, and a difluoromethoxy group imparts unique electronic and lipophilic properties to the molecule. Accurate structure elucidation is the cornerstone of its chemical characterization, ensuring its identity and purity for any subsequent research or development.

This technical guide outlines the comprehensive analytical workflow for the structural confirmation of this compound. We will detail the key experimental techniques, present the expected data in a structured format, and illustrate the logical flow of data interpretation.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties for this compound is presented below. These values are estimated based on computational models and data from analogous compounds.

| Property | Predicted Value |

| Molecular Formula | C₇H₄BrF₃O₂ |

| Molecular Weight | 275.01 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 55-60 °C |

| Boiling Point | ~250 °C at 760 mmHg |

| pKa | ~7.5 |

Experimental Protocols

The structure elucidation of a novel compound like this compound involves a multi-technique analytical approach.

Synthesis and Purification

A plausible synthetic route to this compound could involve the difluoromethylation of 5-bromo-2,4-difluorophenol.

Protocol:

-

To a solution of 5-bromo-2,4-difluorophenol in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a base (e.g., potassium carbonate).

-

Introduce a difluoromethylating agent, such as chlorodifluoromethane (freon-22) or sodium chlorodifluoroacetate, under controlled temperature and pressure.

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectra would be acquired on a 400 MHz or higher spectrometer using a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) or electron ionization (EI) would be employed to determine the accurate mass and elemental composition.

-

Infrared (IR) Spectroscopy: An IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer, typically with an attenuated total reflectance (ATR) accessory for a solid sample.

Data Interpretation and Structure Elucidation

The following sections detail the predicted spectroscopic data and their interpretation to confirm the structure of this compound.

Mass Spectrometry

The mass spectrum provides the molecular weight and elemental composition.

Table 1: Predicted Mass Spectrometry Data

| Technique | Ionization Mode | Predicted m/z [M+H]⁺ | Elemental Composition |

| HRMS | ESI | 274.9436 | C₇H₄BrF₃O₂ |

The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be expected, showing two major peaks separated by 2 Da.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

Table 2: Predicted Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (phenolic) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C stretch |

| 1250-1150 | Strong | C-O-C stretch (aryl ether) |

| 1100-1000 | Strong | C-F stretch (difluoromethoxy) |

| 800-600 | Strong | C-Br stretch |

NMR Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atoms.

4.3.1. ¹H NMR Spectroscopy

Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~7.3 | d | 1H | J(H,F) ≈ 8 | H-6 |

| ~6.8 | t | 1H | J(H,F) ≈ 72 | -OCHF₂ |

| ~5.5 | s (broad) | 1H | - | -OH |

4.3.2. ¹³C NMR Spectroscopy

Table 4: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 (d) | C-4 (coupled to F) |

| ~145 (d) | C-2 (coupled to F) |

| ~125 | C-6 |

| ~118 (t) | -OCHF₂ (coupled to 2F) |

| ~115 (d) | C-5 (coupled to F) |

| ~110 | C-1 |

| ~105 (d) | C-3 (coupled to F) |

4.3.3. ¹⁹F NMR Spectroscopy

Table 5: Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ -80 | d | J(F,H) ≈ 72 | -OCHF₂ |

| ~ -120 | s | - | F-4 |

Visualization of the Elucidation Workflow

The logical process of combining data from different analytical techniques to confirm the chemical structure is crucial.

Caption: Workflow for the structure elucidation of this compound.

Conclusion

The comprehensive analysis of spectroscopic data from mass spectrometry, infrared spectroscopy, and multinuclear NMR provides a cohesive and unambiguous confirmation of the chemical structure of this compound. Each technique offers a unique piece of the structural puzzle, and their combined interpretation allows for a high-confidence assignment of the molecular formula, functional groups, and atomic connectivity. This rigorous characterization is essential for the advancement of research and development involving this compound.

An In-depth Technical Guide on 5-Bromo-2-difluoromethoxy-4-fluorophenol and Related Compounds

For the attention of: Researchers, scientists, and drug development professionals.

This technical document addresses the inquiry for data regarding 5-Bromo-2-difluoromethoxy-4-fluorophenol. Following a comprehensive search of available scientific literature and chemical databases, no specific information was found for this exact molecule. This suggests that this compound may be a novel compound or one that is not widely documented in public-domain resources.

In lieu of data for the requested compound, this guide provides an in-depth overview of structurally similar molecules. The provided information aims to serve as a valuable resource by detailing the physicochemical properties and synthetic methodologies of closely related brominated and fluorinated phenols. This comparative data can offer insights into the anticipated characteristics and potential synthetic routes for this compound.

Comparative Physicochemical Data of Related Phenolic Compounds

To facilitate comparative analysis, the following table summarizes key quantitative data for structurally related compounds. The primary differences lie in the nature and position of the fluorine-containing substituents.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 5-Bromo-2,4-difluorophenol | C₆H₃BrF₂O | 208.99 | 355423-48-2[1][2] |

| 5-Bromo-2-fluorophenol | C₆H₄BrFO | 191.00 | 112204-58-7[3] |

| 5-Bromo-2-fluoro-3-(fluoromethoxy)phenol | C₇H₅BrF₂O₂ | 239.01 | 1805504-18-0[4] |

| 5-Bromo-2-chloro-4-fluorophenol | C₆H₃BrClFO | 225.44 | 148254-32-4[5][6] |

Experimental Protocols for Synthesis of Related Compounds

While a protocol for the target compound is unavailable, the synthesis of related fluorinated phenols often involves multi-step processes. Below is a representative experimental workflow for the synthesis of a related bromofluorophenol, which may inform potential synthetic strategies.

General Synthetic Workflow for a Substituted Bromofluorophenol

The synthesis of a brominated and fluorinated phenol can be conceptualized as a multi-stage process, beginning with a readily available starting material and proceeding through several key transformations. The following diagram illustrates a logical pathway for such a synthesis.

References

An In-depth Technical Guide on the Theoretical Properties of 5-Bromo-2-difluoromethoxy-4-fluorophenol

This technical guide offers a comprehensive overview of the predicted theoretical properties of 5-Bromo-2-difluoromethoxy-4-fluorophenol. The information presented is intended for researchers, scientists, and professionals in drug development, providing a foundational understanding of this novel chemical entity. The data is compiled from computational predictions and comparative analysis of similar brominated and fluorinated phenol compounds.

Predicted Physicochemical Properties

The fundamental physicochemical properties of this compound have been predicted to provide a baseline for its chemical behavior. These properties are crucial for understanding its potential solubility, permeability, and metabolic stability.

| Property | Predicted Value |

| Molecular Formula | C₇H₄BrF₃O₂ |

| Molecular Weight | 275.01 g/mol |

| XLogP3 | 3.1 (Predicted) |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Exact Mass | 273.9374 g/mol |

| Topological Polar Surface Area | 38.7 Ų |

| Heavy Atom Count | 13 |

Comparative Analysis with Related Compounds

To provide context for the predicted properties, the following table compares the known physicochemical data of structurally similar brominated and fluorinated phenols. This comparison helps to benchmark the predicted values for this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

| 5-Bromo-2-fluorophenol | C₆H₄BrFO | 191.00[1] | 2.4[1] |

| 2-Bromo-4-fluorophenol | C₆H₄BrFO | 191.00[2] | 2.6[2] |

| 2-Bromo-5-fluorophenol | C₆H₄BrFO | 191.00[3] | 2.6[3] |

| 5-Bromo-2,4-difluorophenol | C₆H₃BrF₂O | 208.99[4] | N/A |

Hypothetical Synthesis Protocol

A plausible synthetic route for this compound can be conceptualized based on established organic chemistry methodologies for halogenation, fluorination, and etherification of phenolic compounds. The following is a hypothetical, multi-step protocol.

Step 1: Synthesis of 5-Bromo-2,4-difluorophenol

This intermediate is commercially available but can be synthesized. A potential route involves the bromination of 2,4-difluorophenol.

-

Materials: 2,4-difluorophenol, N-Bromosuccinimide (NBS), Acetonitrile.

-

Procedure:

-

Dissolve 2,4-difluorophenol in acetonitrile in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add N-Bromosuccinimide (NBS) portion-wise while maintaining the temperature.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography to yield 5-Bromo-2,4-difluorophenol.

-

Step 2: Difluoromethoxylation of 5-Bromo-2,4-difluorophenol

This step introduces the difluoromethoxy group, likely at the less sterically hindered phenolic hydroxyl group.

-

Materials: 5-Bromo-2,4-difluorophenol, Sodium chlorodifluoroacetate (ClCF₂COONa), Potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).

-

Procedure:

-

To a solution of 5-Bromo-2,4-difluorophenol in DMF, add potassium carbonate.

-

Heat the mixture to 80-100°C.

-

Slowly add sodium chlorodifluoroacetate to the heated mixture.

-

Maintain the temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture and pour it into ice-water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solvent under reduced pressure and purify the residue by column chromatography to obtain this compound.

-

Visualizations

Hypothetical Synthesis Workflow

References

- 1. Phenol, 5-bromo-2-fluoro- | C6H4BrFO | CID 183421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-4-fluorophenol | C6H4BrFO | CID 605472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromo-5-fluorophenol | C6H4BrFO | CID 2724600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

Technical Guide: Physicochemical Properties of Brominated Fluorophenols

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Data for the specific compound of interest, 5-Bromo-2-difluoromethoxy-4-fluorophenol, is not publicly available at the time of this report. The following guide provides a summary of physicochemical properties, including solubility, for structurally related brominated and fluorinated phenols. This information can serve as a valuable reference for anticipating the characteristics of novel, related compounds.

Comparative Physicochemical Data of Related Brominated Fluorophenols

The following table summarizes key physical and chemical properties of several brominated fluorophenol analogs. These compounds share structural similarities with this compound and can provide insights into expected properties such as melting point, boiling point, and density.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Solubility |

| 5-Bromo-2-fluorophenol | 112204-58-7 | C₆H₄BrFO | 191.00 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |

| 5-Bromo-2,4-difluorophenol | 355423-48-2 | C₆H₃BrF₂O | 208.99 | Solid | Not Specified | Not Specified | Not Specified | Not Specified |

| 4-Bromo-2,5-difluorophenol | 486424-36-6 | C₆H₃BrF₂O | 208.99 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |

| 2-Bromo-5-fluorophenol | 147460-41-1 | C₆H₄BrFO | 191.00 | Liquid | Not Specified | Not Specified | 1.717 (at 25 °C)[1] | Not Specified |

| 2-Bromo-4,5-difluorophenol | 166281-37-4 | C₆H₃BrF₂O | 208.99 | Liquid | Not Specified | Not Specified | 1.829 (at 25 °C)[2] | Not Specified |

| 4-Bromo-3,5-difluorophenol | 130191-91-2 | C₆H₃BrF₂O | 208.99 | Not Specified | 72-76 | 228.0 (Predicted) | 1.858 (Predicted) | Sparingly Soluble (8.2E-5 g/L at 25°C)[3] |

| 2-Bromo-4-fluorophenol | 496-69-5 | C₆H₄BrFO | 191.00 | White to Gray to Brown powder to crystal | 43.0 to 46.0 | Not Specified | Not Specified | Not Specified |

Note: "Not Specified" indicates that the data was not available in the searched public resources.

Standardized Experimental Protocol for Solubility Determination

The following is a generalized, detailed methodology for determining the solubility of a solid phenolic compound, such as this compound, in various solvents. This protocol is based on the equilibrium solubility method.

Objective: To determine the equilibrium solubility of a solid compound in various solvents at a controlled temperature.

Materials:

-

The solid compound of interest (e.g., this compound)

-

A selection of analytical grade solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), dichloromethane (DCM))

-

Vials with screw caps

-

Analytical balance

-

Thermostatic shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solid compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of the compound in a suitable solvent at known concentrations.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Dilute the filtered sample solutions with a suitable solvent to bring the concentration within the linear range of the calibration curve.

-

Inject the diluted sample solutions into the HPLC and record the peak areas.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of the compound in the diluted sample solutions.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that specific solvent at the tested temperature.

-

Visualization of a Hypothetical Experimental Workflow and Signaling Pathway

In the context of drug discovery, a novel compound like this compound might be synthesized and then subjected to a series of screening assays to determine its biological activity. The following diagrams illustrate a generic workflow for such a process and a hypothetical signaling pathway that could be investigated.

Caption: A generalized workflow for the synthesis and biological evaluation of a novel compound.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a novel compound.

References

Synthesis of 5-Bromo-2-difluoromethoxy-4-fluorophenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 5-Bromo-2-difluoromethoxy-4-fluorophenol, a valuable building block in medicinal chemistry and drug development. Due to the absence of a direct, published synthesis, this guide outlines a rational, multi-step approach based on established and analogous chemical transformations. The protocols provided are detailed to facilitate replication and adaptation in a laboratory setting.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a three-stage process. The initial stage focuses on the preparation of a key intermediate, 5-bromo-4-fluoro-2-hydroxybenzaldehyde. This is followed by the conversion of the aldehyde to a hydroquinone via a Dakin or Baeyer-Villiger oxidation. The final stage involves the crucial difluoromethoxylation of the phenolic hydroxyl group.

Caption: Proposed multi-stage synthesis of this compound.

Experimental Protocols

Stage 1: Synthesis of 5-Bromo-4-fluoro-2-hydroxybenzaldehyde

This procedure is adapted from the bromination of similar phenolic compounds.

Materials:

-

4-Fluoro-2-hydroxybenzaldehyde

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN)

-

p-Toluenesulfonic acid (p-TsOH) (optional, as catalyst)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 4-Fluoro-2-hydroxybenzaldehyde (1.0 eq) in acetonitrile.

-

Add N-Bromosuccinimide (1.05 eq) to the solution. For improved regioselectivity, a catalytic amount of p-TsOH (0.1 eq) can be added.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the acetonitrile under reduced pressure.

-

Dissolve the residue in dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 5-Bromo-4-fluoro-2-hydroxybenzaldehyde.

Stage 2: Synthesis of 5-Bromo-4-fluorobenzene-1,2-diol (Dakin Oxidation)

The Dakin oxidation provides a method to convert a hydroxybenzaldehyde to a benzenediol.

Materials:

-

5-Bromo-4-fluoro-2-hydroxybenzaldehyde

-

Hydrogen peroxide (H₂O₂, 30% solution)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 5-Bromo-4-fluoro-2-hydroxybenzaldehyde (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add hydrogen peroxide (1.2 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture in an ice bath and acidify with hydrochloric acid to pH ~2-3.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude 5-Bromo-4-fluorobenzene-1,2-diol, which can be purified by recrystallization or column chromatography.

Stage 3: Synthesis of this compound

This protocol utilizes sodium chlorodifluoroacetate as the difluorocarbene source for the O-difluoromethylation of the more nucleophilic hydroxyl group of the catechol intermediate.

Materials:

-

5-Bromo-4-fluorobenzene-1,2-diol

-

Sodium chlorodifluoroacetate (ClCF₂CO₂Na)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 5-Bromo-4-fluorobenzene-1,2-diol (1.0 eq) and potassium carbonate (2.0 eq) in DMF, add sodium chlorodifluoroacetate (1.5 eq).

-

Heat the reaction mixture to 100-120 °C and stir for 4-6 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with diethyl ether (3x).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to obtain the final product, this compound.

Data Presentation

The following tables summarize the expected inputs and outputs for each synthetic step. The yield and purity are target values based on analogous reactions reported in the literature.

Table 1: Reagents and Expected Product for Stage 1

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Starting Material | Product | Expected Yield (%) | Expected Purity (%) |

| 4-Fluoro-2-hydroxybenzaldehyde | 1.0 | 140.11 | 1.0 g | 5-Bromo-4-fluoro-2-hydroxybenzaldehyde | 75-85 | >95 |

| N-Bromosuccinimide | 1.05 | 177.98 |

Table 2: Reagents and Expected Product for Stage 2

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Starting Material | Product | Expected Yield (%) | Expected Purity (%) |

| 5-Bromo-4-fluoro-2-hydroxybenzaldehyde | 1.0 | 219.01 | 1.0 g | 5-Bromo-4-fluorobenzene-1,2-diol | 60-70 | >95 |

| Hydrogen Peroxide (30%) | 1.2 | 34.01 | ||||

| Sodium Hydroxide | 2.0 | 40.00 |

Table 3: Reagents and Expected Product for Stage 3

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Starting Material | Product | Expected Yield (%) | Expected Purity (%) |

| 5-Bromo-4-fluorobenzene-1,2-diol | 1.0 | 207.00 | 1.0 g | This compound | 50-65 | >98 |

| Sodium chlorodifluoroacetate | 1.5 | 152.46 | ||||

| Potassium Carbonate | 2.0 | 138.21 |

Experimental Workflow Visualization

The following diagram illustrates the overall experimental workflow from starting materials to the final purified product.

Caption: General experimental workflow for each synthetic step.

Navigating the Safety Profile of Halogenated Phenols: A Technical Guide to 5-Bromo-2-difluoromethoxy-4-fluorophenol

Disclaimer: An extensive search for safety and handling data specifically for "5-Bromo-2-difluoromethoxy-4-fluorophenol" did not yield a dedicated Safety Data Sheet (SDS) or comprehensive toxicological information. This suggests that the compound may be novel, rare, or not widely documented in public safety literature. However, substantial safety information is available for structurally similar compounds. This guide will therefore focus on a representative related compound, 2-Bromo-4-fluorophenol , to provide a relevant and detailed framework for safe handling, which can serve as a cautious starting point for researchers working with similarly structured halogenated phenols. Researchers and drug development professionals must treat this information as a guideline and conduct a thorough risk assessment for the specific compound in use.

This technical guide synthesizes available safety data for 2-Bromo-4-fluorophenol, presenting it in a structured format with a focus on quantitative data, experimental protocols for safe handling, and a visual workflow for risk management.

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for 2-Bromo-4-fluorophenol, compiled from various safety data sheets and chemical databases.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₄BrFO | [1] |

| Molecular Weight | 191.00 g/mol | [1] |

| Appearance | Not specified | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available |

Table 2: Toxicological Information

| Hazard Classification | Details | Source |

| Acute Toxicity (Oral) | Harmful if swallowed.[1] | [1] |

| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | [1][2] |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] | [1][2] |

| Respiratory Irritation | May cause respiratory irritation.[1][2] | [1][2] |

| Carcinogenicity | Not listed as a carcinogen by IARC, NTP, or OSHA. | [2] |

| Mutagenic Effects | No information available. | [2] |

| Teratogenicity | No information available. | [2] |

Experimental Protocols for Safe Handling

The following protocols are derived from established safety data sheets for 2-Bromo-4-fluorophenol and represent best practices for handling this and structurally similar compounds in a laboratory setting.

2.1 Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[2] A face shield may be necessary for splash-prone activities.

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2] Nitrile or neoprene gloves are generally recommended, but compatibility should be confirmed. A lab coat or chemical-resistant apron is mandatory.

-

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If inhalation risk is high, use a NIOSH/MSHA-approved respirator.[2]

2.2 Handling and Storage

-

Handling:

-

Wash hands and any exposed skin thoroughly after handling.[2]

-

Do not eat, drink, or smoke when using this product.[2]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[2]

-

Use spark-proof tools and explosion-proof equipment if the material is flammable.[2]

-

Keep away from open flames, hot surfaces, and sources of ignition.[2]

-

-

Storage:

2.3 First Aid Measures

-

Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[2] If not breathing, give artificial respiration.[2]

-

Skin Contact: In case of skin contact, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[2]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical advice/attention.[2]

-

Ingestion: If swallowed, call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[2]

2.4 Spill and Disposal Procedures

-

Spill Response:

-

Disposal:

-

Dispose of contents/container to an approved waste disposal plant.[2]

-

Visual Workflow for Risk Assessment and Handling

The following diagram illustrates a logical workflow for the safe handling of 2-Bromo-4-fluorophenol, from initial risk assessment to emergency response.

Caption: Workflow for safe handling of 2-Bromo-4-fluorophenol.

This comprehensive guide provides a foundational understanding of the safety and handling considerations for 2-Bromo-4-fluorophenol, which can be extrapolated with caution to other similar halogenated phenols. It is imperative for all laboratory personnel to be thoroughly familiar with the specific safety data sheet for any chemical they are using and to adhere to all institutional safety protocols.

References

Methodological & Application

Application Notes and Protocols: 5-Bromo-2-difluoromethoxy-4-fluorophenol in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-difluoromethoxy-4-fluorophenol is a versatile, fluorinated building block with significant potential in medicinal chemistry. Its unique substitution pattern, featuring a bromine atom for cross-coupling reactions, a fluorine atom to modulate electronic properties, and a difluoromethoxy group to enhance metabolic stability and membrane permeability, makes it an attractive starting material for the synthesis of novel therapeutic agents. These application notes provide detailed protocols for the synthesis of this compound and its subsequent elaboration into a potent Epidermal Growth Factor Receptor (EGFR) kinase inhibitor.

Introduction

The strategic incorporation of fluorine and fluorinated motifs into drug candidates is a well-established strategy in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties. The difluoromethoxy group (OCF₂H) is of particular interest as it can act as a bioisostere for other functional groups, improve metabolic stability, and enhance cell membrane permeability. When combined with a brominated and fluorinated phenol scaffold, the resulting compound, this compound, becomes a powerful intermediate for the synthesis of a diverse range of biologically active molecules, most notably kinase inhibitors.

This document outlines the synthetic utility of this compound, with a focus on its application as a precursor for the synthesis of 4-anilinoquinazoline-based EGFR kinase inhibitors. Overexpression or mutation of EGFR is a hallmark of many cancers, making it a prime target for therapeutic intervention.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis starting from commercially available 5-bromo-4-fluoro-2-hydroxybenzaldehyde.

Step 1: Baeyer-Villiger Oxidation of 5-bromo-4-fluoro-2-hydroxybenzaldehyde

-

To a solution of 5-bromo-4-fluoro-2-hydroxybenzaldehyde (1.0 eq) in dichloromethane (CH₂Cl₂) is added meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise at 0 °C.

-

The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure to yield the crude formate ester.

-

The crude formate ester is dissolved in methanol (MeOH) and a catalytic amount of sodium methoxide (NaOMe) is added.

-

The mixture is stirred at room temperature for 1-2 hours until the hydrolysis is complete (monitored by TLC).

-

The reaction is neutralized with 1M hydrochloric acid (HCl) and the methanol is removed under reduced pressure.

-

The residue is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated to give 5-bromo-4-fluorobenzene-1,2-diol.

Step 2: Difluoromethylation of 5-bromo-4-fluorobenzene-1,2-diol

-

To a solution of 5-bromo-4-fluorobenzene-1,2-diol (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) is added a base, for example, cesium carbonate (Cs₂CO₃) (1.5 eq).

-

Sodium chlorodifluoroacetate (ClCF₂COONa) (2.0 eq) is added, and the mixture is heated to a temperature between 80-120 °C.

-

The reaction is monitored by TLC for the formation of the desired product.

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Protocol 2: Synthesis of a 4-(5-Bromo-2-difluoromethoxy-4-fluorophenylamino)quinazoline EGFR Inhibitor

This protocol outlines the conversion of this compound into a hypothetical, yet representative, 4-anilinoquinazoline EGFR inhibitor.

Step 1: Conversion of this compound to the Corresponding Aniline

-

A mixture of this compound (1.0 eq) and a suitable palladium catalyst (e.g., Pd/C, 10 mol%) is placed in a pressure vessel.

-

A solvent such as 1,4-dioxane is added, followed by hydrazine monohydrate (N₂H₄·H₂O) (1.5 eq).

-

The vessel is sealed and heated to 150 °C for 12 hours.

-

After cooling, the reaction mixture is filtered through celite to remove the catalyst.

-

The filtrate is concentrated, and the residue is purified by column chromatography to yield 5-bromo-2-(difluoromethoxy)-4-fluoroaniline.

Step 2: Buchwald-Hartwig Amination with 4-Chloroquinazoline

-

To a reaction vessel is added 5-bromo-2-(difluoromethoxy)-4-fluoroaniline (1.0 eq), 4-chloroquinazoline (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).

-

A base, such as cesium carbonate (Cs₂CO₃) (2.0 eq), and a solvent, such as 1,4-dioxane, are added.

-

The mixture is degassed and heated under an inert atmosphere (e.g., argon) at 100-120 °C until the reaction is complete as monitored by TLC.

-

The reaction mixture is cooled, diluted with ethyl acetate, and washed with water and brine.

-

The organic layer is dried over Na₂SO₄, concentrated, and the crude product is purified by column chromatography to afford the target EGFR inhibitor, N-(5-bromo-2-(difluoromethoxy)-4-fluorophenyl)quinazolin-4-amine.

Data Presentation

The following table presents representative inhibitory activities of structurally related 4-anilinoquinazoline EGFR inhibitors against wild-type EGFR and a common mutant, providing a benchmark for the potential efficacy of compounds derived from this compound.

| Compound ID | R¹ (Anilino Moiety) | EGFR (wt) IC₅₀ (nM) | EGFR (L858R/T790M) IC₅₀ (nM) | Reference |

| Gefitinib | 3-chloro-4-fluoro | 2-37 | >1000 | [Generic Data] |

| Erlotinib | 3-ethynyl | 2 | 500 | [Generic Data] |

| Lapatinib | 3-chloro-4-(3-fluorobenzyloxy) | 10.8 | 359 | [Generic Data] |

| Hypothetical-1 | 5-bromo-2-difluoromethoxy-4-fluoro | To be determined | To be determined | - |

Visualizations

Caption: Synthetic workflow for this compound.

Application Notes and Protocols: 5-Bromo-2-difluoromethoxy-4-fluorophenol as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 5-bromo-2-difluoromethoxy-4-fluorophenol, a valuable building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its unique combination of reactive sites—a phenolic hydroxyl, a bromine atom, a fluorine atom, and a difluoromethoxy group—offers a powerful platform for molecular diversification.

Overview and Physicochemical Properties

This compound is a trifunctionalized aromatic compound. The difluoromethoxy (-OCF₂H) group is of particular interest in drug discovery as it can serve as a lipophilic hydrogen bond donor, enhancing metabolic stability and target affinity. The bromine atom provides a handle for various cross-coupling reactions, while the fluorine atom can modulate the electronic properties and bioavailability of the final compound.

Table 1: Physicochemical Properties of Key Intermediates

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |

| 4-Fluorophenol | C₆H₅FO | 112.10 | 185 | Starting material. |

| 2-Bromo-4-fluorophenol | C₆H₄BrFO | 191.00 | 145 (°C at 20 mmHg)[1] | Key intermediate. |

| This compound | C₇H₄BrF₃O₂ | 277.01 | Not available | Target building block. |

Synthesis Protocol

The synthesis of this compound can be achieved in a two-step process starting from commercially available 4-fluorophenol. The proposed synthetic pathway involves a regioselective bromination followed by O-difluoromethylation.

References

Application Notes and Protocols for Reactions of 5-Bromo-2-difluoromethoxy-4-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for two key palladium-catalyzed cross-coupling reactions applicable to 5-Bromo-2-difluoromethoxy-4-fluorophenol: the Buchwald-Hartwig amination for the formation of carbon-nitrogen (C-N) bonds and the Suzuki-Miyaura coupling for the formation of carbon-carbon (C-C) bonds. These reactions are fundamental in medicinal chemistry for the synthesis of novel drug candidates and functional materials.

Buchwald-Hartwig Amination of this compound

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[1][2] For an electron-deficient aryl bromide like this compound, specific conditions are required to achieve high yields and avoid side reactions.

Experimental Workflow

Caption: General workflow for the Buchwald-Hartwig amination reaction.

General Experimental Protocol

A flame-dried Schlenk tube is charged with this compound (1.0 equiv.), the desired amine (1.2 equiv.), and a suitable base (see table below, 1.4-2.0 equiv.). The tube is evacuated and backfilled with argon three times. A degassed solvent is then added, followed by the palladium precatalyst and ligand. The reaction mixture is heated to the specified temperature and stirred for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Reaction Conditions and Yields

The choice of catalyst, ligand, base, and solvent is crucial for the success of the Buchwald-Hartwig amination.[3][4] For electron-deficient aryl bromides, bulky, electron-rich phosphine ligands are often preferred.

| Entry | Palladium Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1 | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu | Toluene | 100 | 12-24 | 85-95 |

| 2 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 18-24 | 80-90 |

| 3 | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS | THF | 80 | 12-18 | 88-97 |

| 4 | Pd(OAc)₂ (2) | cataCXium® A (4) | Cs₂CO₃ | Toluene | 100 | 16-24 | 82-92 |

Yields are representative and may vary depending on the specific amine coupling partner.

Catalytic Cycle

The mechanism of the Buchwald-Hartwig amination involves a palladium(0) catalyst.[2][4]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling of this compound

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide.[5] This reaction is widely used to synthesize biaryls, styrenes, and polyolefins.[5]

Experimental Workflow

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

General Experimental Protocol

In a round-bottom flask, this compound (1.0 equiv.), the boronic acid or boronic ester (1.1-1.5 equiv.), and a base (2.0-3.0 equiv.) are dissolved in a suitable solvent mixture. The solution is degassed by bubbling with argon for 15-20 minutes. The palladium catalyst is then added, and the mixture is heated to the desired temperature under an inert atmosphere. The reaction progress is monitored by an appropriate chromatographic technique. After completion, the reaction is cooled to room temperature and diluted with water and an organic solvent. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The residue is purified by flash chromatography or recrystallization to afford the desired product.[6]

Reaction Conditions and Yields

The success of the Suzuki-Miyaura coupling depends on the careful selection of the catalyst, base, and solvent system. For electron-deficient aryl bromides, a variety of palladium catalysts can be effective.[7][8]

| Entry | Palladium Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1 | Pd(PPh₃)₄ (2-5) | K₂CO₃ | Dioxane/H₂O | 90-100 | 12-18 | 85-95 |

| 2 | Pd(dppf)Cl₂ (2-3) | Cs₂CO₃ | DME | 80 | 6-12 | 90-98 |

| 3 | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 8-16 | 88-96 |

| 4 | Pd/C (5) | Na₂CO₃ | Ethanol/H₂O | 80 | 12-24 | 75-85 |

Yields are representative and may vary depending on the specific boronic acid or ester used.

Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving palladium(0) and palladium(II) species.[9]

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

- 1. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. mdpi.com [mdpi.com]

- 7. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 9. Yoneda Labs [yonedalabs.com]

The Role of 5-Bromo-2-difluoromethoxy-4-fluorophenol in Agrochemical Innovation: A Perspective Based on Structural Analogs

Introduction

While direct applications of 5-Bromo-2-difluoromethoxy-4-fluorophenol in agrochemical research are not extensively documented in publicly available literature, its structural motifs—a halogenated phenol substituted with a difluoromethoxy group—are characteristic of molecules with significant biological activity. This application note will, therefore, explore the potential uses of this compound as a valuable intermediate in the synthesis of novel agrochemicals. By examining the established roles of structurally similar compounds, we can infer the prospective contributions of this compound to the development of new herbicides, fungicides, and insecticides. The strategic incorporation of fluorine and bromine atoms, along with the difluoromethoxy group, can significantly influence a molecule's metabolic stability, binding affinity to target enzymes, and overall efficacy.

Hypothetical Applications in Agrochemical Synthesis

Based on the known applications of related brominated and fluorinated phenols in agrochemical research, this compound is hypothesized to be a key building block for the synthesis of next-generation crop protection agents.

Intermediate for Novel Herbicides

Brominated and fluorinated phenols are known precursors in the synthesis of potent herbicides. These compounds can be elaborated through various chemical reactions to yield active ingredients that disrupt essential plant processes. For instance, related compounds are used to create molecules that inhibit critical plant enzymes or interfere with photosynthetic pathways. The unique substitution pattern of this compound could lead to herbicides with improved selectivity and efficacy.

Precursor for Advanced Fungicides

The development of effective fungicides often relies on the synthesis of complex molecules derived from functionalized phenolic intermediates. The presence of halogen atoms in these precursors is often crucial for their antifungal activity. This compound could serve as a starting material for fungicides with enhanced performance against resistant fungal strains.

Building Block for Innovative Insecticides

The synthesis of modern insecticides frequently involves the use of halogenated aromatic compounds to construct molecules that target the nervous systems of insects. The specific combination of bromine, fluorine, and a difluoromethoxy group in this compound offers a unique scaffold for the design of insecticides with novel modes of action, potentially overcoming existing resistance mechanisms.

Quantitative Data from Structurally Related Compounds

To illustrate the potential efficacy of agrochemicals derived from intermediates like this compound, the following table summarizes data for a related compound, 2-bromo-4-fluoro-6-nitrophenol, which has demonstrated fungicidal activity.

| Compound | Target Organism | Efficacy (EC50) | Reference |

| 2-bromo-4-fluoro-6-nitrophenol | Gaeumannomyces graminis | 30.35 mg/L | [1] |

| 2-nitro-4-fluorophenol | Gaeumannomyces graminis | 20.30 mg/L | [1] |

Experimental Protocols: A Generalized Approach

The following protocols are generalized methodologies based on the synthesis of agrochemicals from structurally similar phenolic intermediates. These can serve as a foundational guide for researchers looking to utilize this compound in their synthetic workflows.

Protocol 1: Synthesis of a Hypothetical Fungicide via Etherification

This protocol describes a common method for converting a phenolic intermediate into a more complex molecule with potential fungicidal properties.

Objective: To synthesize a novel diaryl ether fungicide from this compound.

Materials:

-

This compound

-

Substituted aryl halide (e.g., 4-chloronitrobenzene)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the substituted aryl halide (1.1 eq) to the reaction mixture.

-

Heat the reaction to 80°C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired diaryl ether.

Protocol 2: Synthesis of a Hypothetical Herbicide via Cross-Coupling

This protocol outlines a Suzuki cross-coupling reaction, a versatile method for creating carbon-carbon bonds and synthesizing complex herbicidal molecules.

Objective: To synthesize a novel biaryl herbicide from this compound.

Materials:

-

This compound

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Sodium carbonate (Na₂CO₃, 2.0 eq)

-

Toluene and water (4:1 mixture)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and sodium carbonate (2.0 eq).

-

Add the toluene and water mixture to the flask.

-

Degas the mixture with nitrogen or argon for 15 minutes.

-

Heat the reaction to 100°C and stir vigorously until TLC analysis indicates completion.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.

-

Purify the residue by flash chromatography to obtain the target biaryl compound.

Visualizing Synthetic Pathways

The following diagrams illustrate the logical workflows for the synthesis of hypothetical agrochemicals using a substituted phenol as a key intermediate.

Caption: Synthetic workflow for a hypothetical fungicide.

Caption: Synthetic workflow for a hypothetical herbicide.

Conclusion

References

Application Notes and Protocols for the Derivatization of 5-Bromo-2-difluoromethoxy-4-fluorophenol for Biological Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-difluoromethoxy-4-fluorophenol is a halogenated and fluorinated phenolic compound with significant potential for derivatization in drug discovery and development. Its structure offers three primary sites for chemical modification: the phenolic hydroxyl group, the bromo substituent, and the aromatic ring. Derivatization of this scaffold can lead to the generation of diverse chemical libraries for screening in various biological assays. This document provides detailed protocols for the synthesis of novel derivatives and their subsequent evaluation in anticancer, antioxidant, and enzyme inhibition assays. The unique combination of bromo, fluoro, and difluoromethoxy substituents makes this scaffold a promising starting point for the development of new therapeutic agents.

Derivatization Strategies

Two primary derivatization strategies for this compound are presented: O-alkylation of the phenolic hydroxyl group via the Williamson ether synthesis and modification at the bromine position through the Suzuki cross-coupling reaction.

O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for the formation of ethers from an alkoxide and a primary alkyl halide. This reaction allows for the introduction of a wide variety of alkyl and substituted alkyl chains at the phenolic oxygen, enabling the modulation of physicochemical properties such as lipophilicity and hydrogen bonding capacity.

Caption: Workflow for O-Alkylation via Williamson Ether Synthesis.

Suzuki Cross-Coupling Reaction

The Suzuki cross-coupling reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction. It allows for the substitution of the bromine atom on the aromatic ring with a variety of organic substituents, such as aryl, heteroaryl, or vinyl groups, by reacting with a corresponding boronic acid or ester. This strategy is highly effective for generating biaryl and substituted aromatic derivatives.

Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 5-Bromo-2-difluoromethoxy-4-fluorophenol with Aryl Boronic Acids

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl structures.[1][2] These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3] The incorporation of fluorine-containing functional groups, such as the difluoromethoxy (-OCF₂) group, into drug candidates can significantly enhance their metabolic stability, lipophilicity, and binding affinity.[4][5] This document provides a detailed protocol for the Suzuki-Miyaura coupling of 5-Bromo-2-difluoromethoxy-4-fluorophenol with various aryl boronic acids, a reaction that produces highly functionalized biarylphenols with potential applications in drug discovery.[4][6][7] While a specific protocol for this exact substrate is not widely published, the following methodology is based on established procedures for the coupling of electron-rich and sterically hindered bromophenols.[8][9]

Reaction Principle

The reaction involves the palladium-catalyzed cross-coupling of the aryl bromide (this compound) with an organoboron species (aryl boronic acid). The general catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[1][10]

Illustrative Data

The following table summarizes representative, illustrative yields for the Suzuki-Miyaura coupling of this compound with a variety of aryl boronic acids, based on the general protocol described below.

Note: This data is hypothetical and intended for illustrative purposes to demonstrate the potential scope of the reaction. Actual yields may vary and require optimization.

| Entry | Aryl Boronic Acid | Product | Illustrative Yield (%) |

| 1 | Phenylboronic acid | 2-Difluoromethoxy-4-fluoro-5-phenylphenol | 85 |

| 2 | 4-Methoxyphenylboronic acid | 2-Difluoromethoxy-4-fluoro-5-(4-methoxyphenyl)phenol | 82 |

| 3 | 4-Tolylboronic acid | 2-Difluoromethoxy-4-fluoro-5-(4-tolyl)phenol | 88 |

| 4 | 3-Chlorophenylboronic acid | 5-(3-Chlorophenyl)-2-difluoromethoxy-4-fluorophenol | 75 |

| 5 | 4-(Trifluoromethyl)phenylboronic acid | 2-Difluoromethoxy-4-fluoro-5-(4-(trifluoromethyl)phenyl)phenol | 78 |

| 6 | Thiophen-2-ylboronic acid | 2-Difluoromethoxy-4-fluoro-5-(thiophen-2-yl)phenol | 70 |

Experimental Protocols

This section details a general experimental procedure for the Suzuki-Miyaura coupling reaction.

Materials and Reagents:

-

This compound

-

Aryl boronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

-

Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis

General Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: To a flame-dried round-bottom flask or microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired aryl boronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.5 eq.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3 mol%) to the flask.

-

Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial as the Pd(0) catalyst is sensitive to oxygen.[11]

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, in a 4:1 ratio) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. For challenging couplings, microwave irradiation can significantly improve reaction rates and yields.[9]

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

-

Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Visualizations

The following diagrams illustrate the experimental workflow and the fundamental catalytic cycle of the Suzuki-Miyaura reaction.

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Yoneda Labs [yonedalabs.com]

Application Note: Purification Strategies for 5-Bromo-2-difluoromethoxy-4-fluorophenol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the purification of 5-Bromo-2-difluoromethoxy-4-fluorophenol, a halogenated phenolic compound often encountered as an intermediate in pharmaceutical synthesis. The protocols cover three primary techniques: acid-base extraction for initial cleanup and removal of non-acidic impurities, silica gel column chromatography for separation from closely related analogues, and recrystallization for achieving high final purity. Representative data and visual workflows are provided to guide researchers in selecting and executing the appropriate method.

Introduction

This compound is a substituted phenol whose purification can be challenging due to the presence of potential impurities from synthesis, such as starting materials, reagents, or side-products with similar polarities. The acidic nature of the phenolic hydroxyl group, combined with the overall polarity imparted by the halogen and difluoromethoxy substituents, allows for a multi-step purification strategy. The choice of technique depends on the nature of the impurities, the scale of the purification, and the desired final purity.

This note details three robust methods:

-

Acid-Base Extraction: Exploits the acidity of the phenol to separate it from neutral or basic impurities.[1][2][3]

-

Silica Gel Column Chromatography: A standard and highly effective method for separating compounds based on differences in polarity.[4][5]

-

Recrystallization: An effective final polishing step to obtain highly pure crystalline material.[1][6]

Method 1: Acid-Base Extraction

This technique is ideal for an initial work-up to remove non-acidic impurities. The phenol is deprotonated with a strong base to form a water-soluble phenoxide salt, which partitions into the aqueous phase. Neutral impurities remain in the organic phase. The phenol is then regenerated by acidifying the aqueous phase.[2][3][7] Phenols are weakly acidic and require a strong base like sodium hydroxide for complete deprotonation, as weaker bases like sodium bicarbonate are often insufficient.[3][7][8]

Experimental Protocol

-

Dissolution: Dissolve the crude this compound (e.g., 5.0 g) in a suitable organic solvent like diethyl ether or ethyl acetate (100 mL).

-

Extraction: Transfer the solution to a separatory funnel. Add 50 mL of 1 M aqueous sodium hydroxide (NaOH) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

-

Separation: Allow the layers to separate completely. Drain the lower aqueous layer containing the sodium phenoxide salt into a clean flask.

-

Back-Extraction (Optional): To maximize recovery, extract the remaining organic layer again with a fresh 25 mL portion of 1 M NaOH. Combine this aqueous extract with the first one.

-

Wash: Wash the organic layer with 50 mL of brine (saturated NaCl solution) to remove residual water-soluble components.[1] The organic layer now contains neutral impurities and can be set aside.

-

Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (pH ~1-2, check with litmus paper). The target phenol will precipitate out as a solid or oil.

-

Isolation: If a solid precipitates, collect it by suction filtration, wash the solid with cold deionized water, and dry it under a vacuum.[7] If an oil forms, extract the product back into an organic solvent (e.g., 3 x 50 mL of diethyl ether), combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified phenol.[7]

Workflow Diagram

Caption: Workflow for purification via acid-base extraction.

Representative Data

| Parameter | Crude Material | After Acid-Base Extraction |

| Purity (by HPLC) | ~85% | ~95-97% |

| Typical Yield | N/A | 85-95% |

| Key Impurities Removed | Non-polar starting materials, neutral by-products |

Method 2: Silica Gel Column Chromatography

Column chromatography is highly effective for separating the target phenol from impurities with different polarities.[4] Because phenols are polar, they adsorb onto the polar silica gel stationary phase and are eluted with a mobile phase of appropriate polarity.[5] A mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is commonly used.[9]

Experimental Protocol

-

Solvent System Selection: Using Thin Layer Chromatography (TLC), determine an optimal mobile phase. Test various ratios of hexanes:ethyl acetate. The ideal system should provide a retention factor (Rf) of 0.25-0.35 for the target compound.[9] A typical starting point for a halogenated phenol might be 4:1 hexanes:ethyl acetate.

-

Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (hexanes). Pack a glass column with the slurry, ensuring no air bubbles are trapped.[5] Add a thin layer of sand on top of the silica bed to prevent disturbance.

-

Sample Loading: Dissolve the crude or partially purified material in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, loaded silica onto the top of the column.

-

Elution: Begin eluting the column with the mobile phase. Start with a less polar mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity (gradient elution) if necessary to elute the more polar compounds.[4]

-

Fraction Collection: Collect fractions in test tubes and monitor the elution of compounds using TLC.

-

Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.

Workflow Diagram```dot

Caption: Workflow for purification via recrystallization.

Representative Data

| Parameter | Material Before Recrystallization | After Recrystallization |

| Purity (by HPLC/DSC) | >99% (Post-Chromatography) | >99.8% |

| Typical Yield | N/A | 80-95% |

| Key Impurities Removed | Trace contaminants, amorphous material |

References

- 1. people.chem.umass.edu [people.chem.umass.edu]

- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. columbia.edu [columbia.edu]

- 5. web.uvic.ca [web.uvic.ca]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]